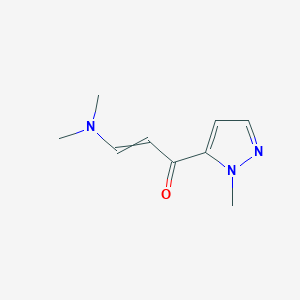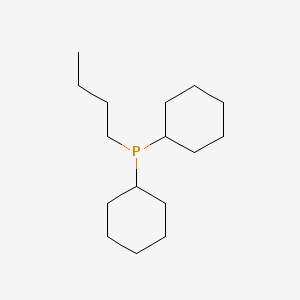
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a pyrazole ring, and a propenone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor.
Formation of the propenone moiety: This can be done through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Products might include carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The dimethylamino group and pyrazole ring could be key functional groups in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-phenylprop-2-en-1-one
- 3-(Dimethylamino)-1-(1H-pyrazol-3-yl)prop-2-en-1-one
Uniqueness
The presence of the 1-methyl-1H-pyrazol-5-yl group distinguishes it from other similar compounds, potentially offering unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3 |
InChI-Schlüssel |
QLMBZRLKFZWXPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11737725.png)
![1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B11737733.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11737739.png)
![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11737748.png)
amine](/img/structure/B11737753.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737760.png)
![2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737764.png)
![2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11737770.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737779.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737782.png)
![2-methoxy-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11737784.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737788.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737789.png)
